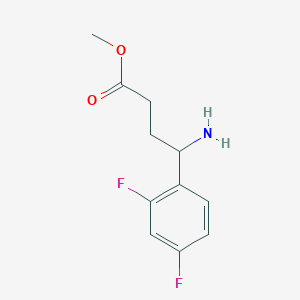

Methyl 4-amino-4-(2,4-difluorophenyl)butanoate

Description

Methyl 4-amino-4-(2,4-difluorophenyl)butanoate is a fluorinated organic compound featuring a butanoate ester backbone substituted with an amino group and a 2,4-difluorophenyl moiety. Its molecular formula is C₁₁H₁₃F₂NO₂, with an estimated molecular weight of 229.23 g/mol (calculated). The 2,4-difluorophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

methyl 4-amino-4-(2,4-difluorophenyl)butanoate |

InChI |

InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)8-3-2-7(12)6-9(8)13/h2-3,6,10H,4-5,14H2,1H3 |

InChI Key |

HOLHEAARDFYVQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=C(C=C(C=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(2,4-difluorophenyl)-3-oxobutanoic Acid Derivatives

While direct literature on methyl 4-amino-4-(2,4-difluorophenyl)butanoate is limited, closely related compounds such as 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid have well-documented synthetic routes which can be adapted.

Method Summary:

- React 2,4-difluorophenylacetonitrile with α-bromoethylacetate and zinc in tetrahydrofuran (THF) to form ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate.

- Hydrolyze the ester with sodium hydroxide, followed by acidification with dilute hydrochloric acid to yield the corresponding 4-(2,4-difluorophenyl)-3-oxobutanoic acid.

- Use of inexpensive, readily available raw materials.

- Avoidance of large quantities of acidic waste.

- High yield and stable product quality suitable for industrial scale.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2,4-difluorophenylacetonitrile, α-bromoethylacetate, Zn, THF | Formation of ethyl 4-(2,4-difluorophenyl)-3-oxobutanoate |

| 2 | NaOH aqueous solution, followed by dilute HCl | Hydrolysis to 4-(2,4-difluorophenyl)-3-oxobutanoic acid |

Reference: Adapted from CN102320957B patent describing trifluorophenyl analogs

The amino group introduction is typically achieved by reductive amination or catalytic hydrogenation of nitro precursors.

- Starting from methyl 4-(4-nitrophenyl)butanoate analogs, catalytic hydrogenation using palladium on activated charcoal in methanol under hydrogen atmosphere reduces the nitro group to an amino group.

- The resulting methyl 4-(4-aminophenyl)butanoate is purified by filtration and concentration.

| Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalyst | Pd/C (10% Pd on activated carbon) | 88 | Reaction in methanol, 3 hours under H2 |

| Purification | Filtration through Celite, solvent removal | - | Product used without further purification |

Reference: Experimental data on related methyl 4-(4-aminophenyl)butanoate synthesis

Alternative Synthetic Routes via Carbamate and Enamine Intermediates

Research on trifluorophenyl analogs shows advanced methods involving:

- Condensation of 2,4-difluorophenylacetic acid with dioxane-dione derivatives to form diketones.

- Decarboxylation and addition of tert-butyl carbamate to generate enamines.

- Asymmetric reduction to yield 3-amino-4-(2,4-difluorophenyl)butanoic acid.

- Final esterification with methanol or menthol to produce the methyl ester derivative.

This method allows for stereochemical control and has been linked to bioactive compound development.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Condensation | 2,4-difluorophenylacetic acid + 2,2-dimethyl-1,3-dioxane-4,6-dione | Formation of diketone intermediate |

| 2. Decarboxylation | Heating under reflux | Removal of carboxyl group |

| 3. Addition of tert-butyl carbamate | Reaction in THF with catalyst | Formation of enamine intermediate |

| 4. Asymmetric reduction | Chiral reducing agent | Generation of chiral amino acid derivative |

| 5. Esterification | Methanol reflux or menthol conjugation | Formation of methyl ester |

Reference: Research article on trifluorophenyl amino acid derivatives synthesis

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of intermediates and final products.

- High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity.

- Column chromatography on silica gel with solvents like methylene chloride for purification.

- Rotary evaporation removes solvents post-reaction.

These techniques ensure product integrity and reproducibility.

| Method Type | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation + Hydrolysis | 2,4-difluorophenylacetonitrile, α-bromoethylacetate, Zn, NaOH, HCl | THF solvent, room temp to reflux | High | Industrially scalable, low waste |

| Catalytic Hydrogenation | Pd/C, H2, methanol | Room temp, 3 hours | ~88 | Converts nitro to amino group |

| Carbamate/Enamine Route | 2,4-difluorophenylacetic acid, dioxane-dione, tert-butyl carbamate, chiral reducing agent | Reflux, asymmetric reduction | Moderate to high | Enables stereochemical control |

The preparation of this compound involves established organic synthesis techniques adapted from closely related fluorinated phenylbutanoate compounds. Methods include alkylation of fluorinated acetonitriles, catalytic hydrogenation of nitro precursors, and advanced asymmetric synthesis via carbamate intermediates. These methods provide routes with good yields, scalability, and potential for pharmaceutical development, supported by analytical verification through NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in polar solvents.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorinated analogs of biologically active molecules .

Medicine: Its fluorinated phenyl ring enhances its binding affinity and metabolic stability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(2,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its structure and the target involved .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following compounds are structurally related to Methyl 4-amino-4-(2,4-difluorophenyl)butanoate, differing primarily in ester groups, aromatic substituents, and amino group modifications:

Key Observations :

- Aromatic Substituents: The target compound’s 2,4-difluorophenyl group contrasts with methoxy/hydroxy substituents in analogs. Fluorine’s electronegativity may reduce electron density on the aromatic ring compared to electron-donating methoxy groups, affecting reactivity and non-covalent interactions .

- Ester Group : The methyl ester in the target compound may confer higher metabolic lability compared to ethyl esters (e.g., 4f, 4c), which are bulkier and more lipophilic .

- Additional Functional Groups: Compounds 4f and 4c feature alkenes (2-methylenebutanoate), which are absent in the target compound. These alkenes could influence conformational flexibility and π-π stacking interactions .

Key Observations :

Spectroscopic Characterization

Key Observations :

- Fluorine substituents in the target compound would cause distinct splitting patterns in ¹H/¹⁹F NMR compared to methoxy/hydroxy groups in analogs .

- HRMS data for 4f and 4c confirm precise molecular weights, a critical step for validating synthetic success .

Implications of Structural Differences

- Metabolic Stability : The 2,4-difluorophenyl group in the target compound may resist oxidative metabolism better than methoxy-substituted analogs, which are prone to demethylation .

- Solubility : The methyl ester and fluorine atoms could reduce water solubility compared to hydroxy-substituted analogs (e.g., ).

Biological Activity

Methyl 4-amino-4-(2,4-difluorophenyl)butanoate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of approximately 246.22 g/mol. The presence of the difluorophenyl group is notable for enhancing the compound's binding affinity to various biological targets, which may modulate enzyme activity and influence biological pathways.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. The difluorophenyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate cellular processes. This interaction is crucial for its potential therapeutic applications, particularly in drug design .

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

- Enzyme Interaction : The compound has been explored for its role as a biochemical probe in studying enzyme interactions. Its ability to bind to enzymes suggests potential applications in understanding metabolic pathways.

- Therapeutic Potential : Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

- Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound can exhibit varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further investigation into its safety profile .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-(2,4,5-trifluorophenyl)butanoate | Contains trifluorophenyl instead of difluorophenyl | Potentially different pharmacokinetics |

| Methyl 3-amino-4-(2,4-dichlorophenyl)butanoate | Chlorine substitution on phenyl ring | Different biological activity profile |

| (R)-Methyl 3-amino-4-(2,5-difluorophenyl)butanoate | Similar amino acid structure; different fluorine substitution | May exhibit distinct biological activities |

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of these compounds.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was measured using kinetic assays that showed significant changes in enzyme activity upon treatment with the compound.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that while some derivatives exhibited cytotoxic effects at higher concentrations (25 µM), this compound showed lower toxicity at similar concentrations . This suggests a favorable safety profile for further development.

- Therapeutic Applications : Research focused on the anti-inflammatory properties of related compounds indicated that this compound could serve as a lead compound for developing new anti-inflammatory drugs due to its ability to modulate inflammatory pathways effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-amino-4-(2,4-difluorophenyl)butanoate, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 2,4-difluorophenyl precursors (e.g., 2,4-difluorobenzaldehyde) with amino acids like 4-aminobutanoic acid derivatives under acidic or basic conditions.

- Step 2 : Esterification using methanol and catalytic sulfuric acid to form the methyl ester group.

- Key Parameters :

- Solvent : Dimethylformamide (DMF) or dichloromethane for solubility .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use spectroscopic and chromatographic techniques:

- NMR :

- ¹H NMR : Look for signals at δ 6.8–7.2 ppm (aromatic protons from 2,4-difluorophenyl) and δ 3.6–3.8 ppm (methoxy group) .

- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and aromatic carbons (δ 110–160 ppm) .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (amine N-H stretch) .

- HPLC : C18 column with acetonitrile/water mobile phase to assess purity (>95%) .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Protect from moisture and light; store at –20°C in amber vials under inert gas (N₂/Ar) .

- Decomposition Risks : Hydrolysis of the ester group in aqueous media (pH < 5 or > 9). Monitor via periodic HPLC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). Focus on the 2,4-difluorophenyl moiety’s hydrophobic interactions and the amino group’s hydrogen-bonding potential .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in biological activity data for fluorinated butanoate derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform assays across a wide concentration range (nM–μM) to identify non-linear effects .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .

- Structural Analog Comparison : Test Methyl 4-amino-4-(3,4-difluorophenyl)butanoate to isolate positional fluorine effects .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

- Methodological Answer :

- Animal Models : Administer via intravenous (IV) and oral routes in rodents (e.g., 10 mg/kg dose).

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose .

- Analytics : LC-MS/MS quantification (MRM transition: m/z 284 → 152 for the parent ion) .

- Key Metrics : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.